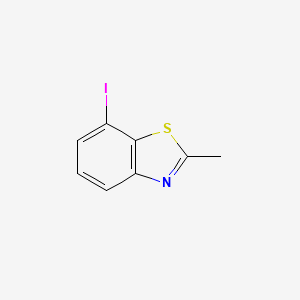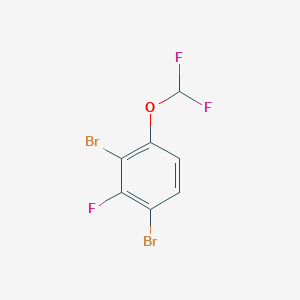
3-Bromo-2-chloro-5-fluorobenzaldehyde
Übersicht
Beschreibung
3-Bromo-2-chloro-5-fluorobenzaldehyde is an organic compound used as an intermediate in organic syntheses . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of 3-Bromo-2-chloro-5-fluorobenzaldehyde involves organic synthesis reactions . For instance, 2-Bromo-5-fluorobenzaldehyde can be prepared by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide .Molecular Structure Analysis
The molecular formula of 3-Bromo-2-chloro-5-fluorobenzaldehyde is C7H3BrClFO . The InChI code is 1S/C7H3BrClFO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H .Chemical Reactions Analysis
3-Bromo-2-chloro-5-fluorobenzaldehyde is a reactant in the synthesis of 3,4-diamino-3-cyclobutene-1,2-diones and 9,10-Dihydro-9,10-diboraanthracenes . It is also used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles .Physical And Chemical Properties Analysis
3-Bromo-2-chloro-5-fluorobenzaldehyde is a solid at room temperature . The molecular weight is 237.46 . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Benzoxaboroles
“3-Bromo-2-chloro-5-fluorobenzaldehyde” can be used as a precursor in the synthesis of benzoxaboroles. Benzoxaboroles have applications in material science as molecular receptors, building blocks in crystal engineering, steroid conjugates for molecular imprinting, dyes, and biosensors for alpha hydroxyl carboxylic acids .
Safety and Hazards
3-Bromo-2-chloro-5-fluorobenzaldehyde is associated with several safety hazards. It may cause skin and eye irritation, and it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Wirkmechanismus
Mode of Action
The mode of action of 3-Bromo-2-chloro-5-fluorobenzaldehyde is primarily through its reactivity with other compounds. The halogen atoms (bromine, chlorine, and fluorine) and the aldehyde group in the molecule can participate in various chemical reactions. For instance, the bromine atom can undergo a Suzuki coupling reaction under palladium catalysis with organoboronic acids . The compound can also undergo nucleophilic addition reactions with common nucleophiles such as formate and organolithium reagents to yield corresponding benzyl alcohol derivatives .
Biochemical Pathways
As an intermediate in organic syntheses, it can be used to synthesize a variety of complex organic molecules, potentially affecting multiple biochemical pathways depending on the final product .
Result of Action
As an intermediate in organic syntheses, its effects would largely depend on the final compounds it is used to synthesize .
Action Environment
The action of 3-Bromo-2-chloro-5-fluorobenzaldehyde can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals . Its stability can be influenced by light, as it is light-sensitive . These factors can potentially influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
3-bromo-2-chloro-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELBOBDPFXOLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-5-fluorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




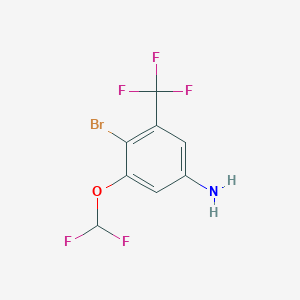
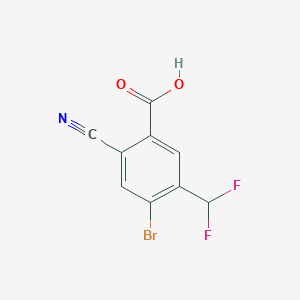

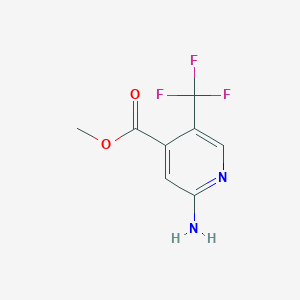
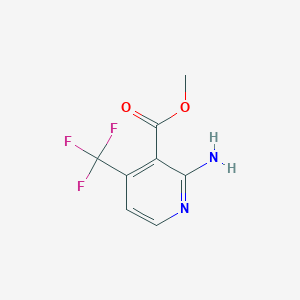

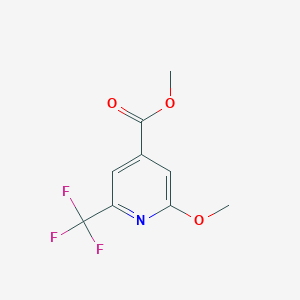
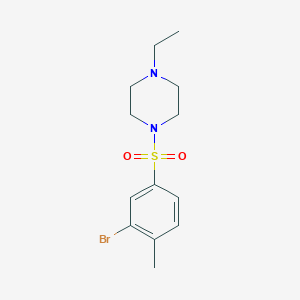
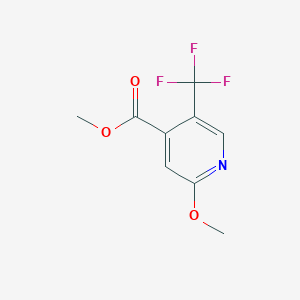
![3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1410249.png)
